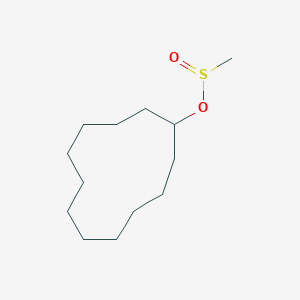
Trisilane, 2,2'-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-: is an organosilicon compound with the molecular formula C28H54Si6 . This compound is characterized by its unique structure, which includes a trisilane backbone with hexamethyl and phenyl groups attached. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of lithium . The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
Chemistry: In chemistry, Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is used as a precursor for the synthesis of other organosilicon compounds . It is also employed in radical reactions and hydrosilylation processes.
Biology and Medicine: The compound’s unique structure makes it useful in biological and medicinal research, particularly in the development of silicon-based drugs and biomaterials.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form bonds with various elements, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has a similar structure but with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silane: Another similar compound with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness: Trisilane, 2,2’-(1,4-butanediyl)bis[1,1,1,3,3,3-hexamethyl-2-phenyl-** is unique due to its specific arrangement of hexamethyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
138688-83-2 |
|---|---|
Molecular Formula |
C28H54Si6 |
Molecular Weight |
559.2 g/mol |
IUPAC Name |
trimethyl-[phenyl-[4-[phenyl-bis(trimethylsilyl)silyl]butyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C28H54Si6/c1-29(2,3)33(30(4,5)6,27-21-15-13-16-22-27)25-19-20-26-34(31(7,8)9,32(10,11)12)28-23-17-14-18-24-28/h13-18,21-24H,19-20,25-26H2,1-12H3 |
InChI Key |
SOTRSOWPRUDYCT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](CCCC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C)(C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


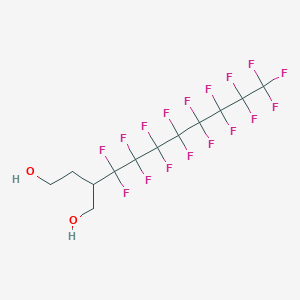
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
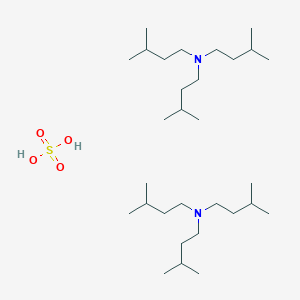
methanone](/img/structure/B14266678.png)
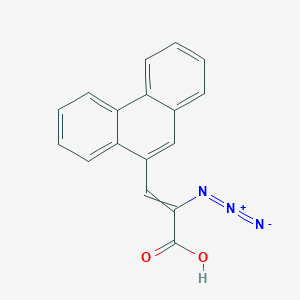
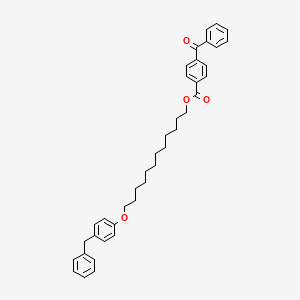
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
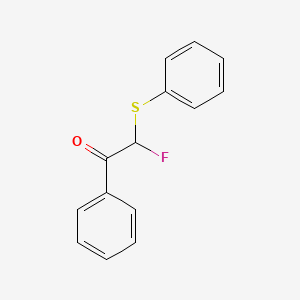
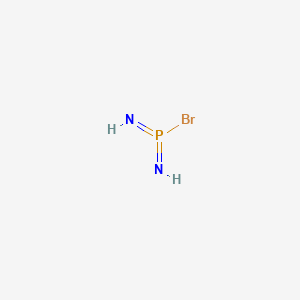

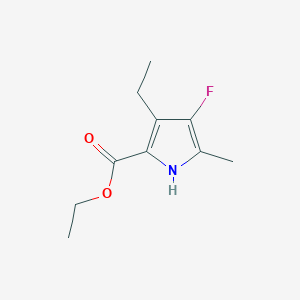
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)
